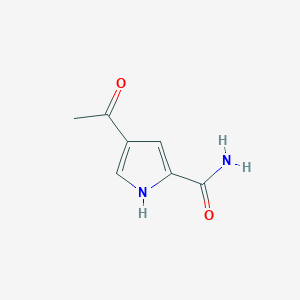
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one est un composé appartenant à la classe des pyrrolidinones, qui sont des lactames à cinq chaînons. Ce composé se caractérise par la présence d'un groupe tert-butoxy attaché à un cycle phényle, qui est ensuite relié à une partie pyrrolidin-2-one. Les pyrrolidinones sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
La synthèse de la 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one peut être réalisée par différentes voies de synthèse. Une méthode courante consiste à faire réagir le 4-(tert-butoxy)benzaldéhyde avec la pyrrolidin-2-one en présence d'un catalyseur approprié. Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans un solvant tel que l'éthanol ou le méthanol. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
La 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle phényle, en utilisant des réactifs tels que des halogènes ou des agents alkylants.
Applications de la recherche scientifique
La 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one présente plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules plus complexes et comme intermédiaire en synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Il est exploré pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux, notamment des polymères et des résines
Mécanisme d'action
Le mécanisme d'action de la 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, ce qui conduit à la modulation des processus biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
La 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one peut être comparée à d'autres composés similaires, tels que :
Pyrrolidin-2-one : Un analogue plus simple sans les substituants tert-butoxy et phényle.
4-Phénylpyrrolidin-2-one : Structure similaire mais sans le groupe tert-butoxy.
4-(tert-Butoxy)phénylpyridine : Contient un cycle pyridine au lieu d'un cycle pyrrolidinone.
Le caractère unique de la 4-(4-(tert-Butoxy)phényl)pyrrolidin-2-one réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-12-6-4-10(5-7-12)11-8-13(16)15-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
RBSUKBLGZYXLOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C2CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)




![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)








